4-[(E)-(2-{[(2,4-dichlorobenzyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid
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Overview
Description
4-(E)-(2-{[(2,4-dichlorobenzyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core, dichlorobenzyl group, and hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(E)-(2-{[(2,4-dichlorobenzyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid typically involves multiple stepsThe final step involves the formation of the hydrazinylidene moiety through a condensation reaction with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(E)-(2-{[(2,4-dichlorobenzyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(E)-(2-{[(2,4-dichlorobenzyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(E)-(2-{[(2,4-dichlorobenzyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds like 4-methylbenzoic acid and 4-nitrobenzoic acid share structural similarities with 4-(E)-(2-{[(2,4-dichlorobenzyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid.
Dichlorobenzyl Compounds: Similar compounds include 2,4-dichlorobenzyl alcohol and 2,4-dichlorobenzyl chloride.
Uniqueness
The uniqueness of 4-(E)-(2-{[(2,4-dichlorobenzyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler compounds .
Properties
Molecular Formula |
C17H13Cl2N3O4 |
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Molecular Weight |
394.2 g/mol |
IUPAC Name |
4-[(E)-[[2-[(2,4-dichlorophenyl)methylamino]-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H13Cl2N3O4/c18-13-6-5-12(14(19)7-13)9-20-15(23)16(24)22-21-8-10-1-3-11(4-2-10)17(25)26/h1-8H,9H2,(H,20,23)(H,22,24)(H,25,26)/b21-8+ |
InChI Key |
PNERAPPODXITHB-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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